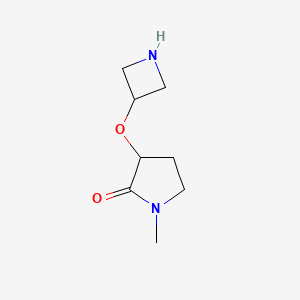

3-(Azetidin-3-yloxy)-1-methylpyrrolidin-2-one

Beschreibung

3-(Azetidin-3-yloxy)-1-methylpyrrolidin-2-one is a bicyclic lactam derivative featuring a pyrrolidin-2-one core substituted with an azetidine ring at the 3-position. For instance, azetidine-containing compounds are known for their conformational rigidity, which enhances binding specificity in drug design .

Eigenschaften

Molekularformel |

C8H14N2O2 |

|---|---|

Molekulargewicht |

170.21 g/mol |

IUPAC-Name |

3-(azetidin-3-yloxy)-1-methylpyrrolidin-2-one |

InChI |

InChI=1S/C8H14N2O2/c1-10-3-2-7(8(10)11)12-6-4-9-5-6/h6-7,9H,2-5H2,1H3 |

InChI-Schlüssel |

ZMFRESDUUCJSOZ-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCC(C1=O)OC2CNC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yloxy)-1-methylpyrrolidin-2-one typically involves the reaction of azetidine derivatives with pyrrolidinone precursors. One common method includes the aza-Michael addition of azetidine to a suitable electrophilic partner, followed by cyclization to form the pyrrolidinone ring . The reaction conditions often involve the use of bases such as sodium hydride in solvents like tetrahydrofuran (THF) under inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ green chemistry principles, such as using less hazardous reagents and solvents, to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Azetidin-3-yloxy)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

3-(Azetidin-3-yloxy)-1-methylpyrrolidin-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 3-(Azetidin-3-yloxy)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pyrrolidinone ring may enhance the compound’s binding affinity and specificity for its targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Physicochemical Properties

- Basicity : 3-(1-Methylpyrrolidin-2-ylidene)-3H-indole () has a pKa of 10.6, unusually high for imines, due to conjugation with the enamine system .

- Crystallography : X-ray studies () reveal planar structures with π-stacking interactions (centroid distances = 3.729–3.858 Å), influencing solubility and crystallinity .

- Safety : Derivatives like (3R)-3-[(R)-hydroxy(phenyl)methyl]-1-methylpyrrolidin-2-one () require careful handling due to reactive functional groups, as indicated in safety data sheets .

Research Findings and Trends

Synthetic Efficiency : Bulky substituents (e.g., triazines) reduce yields compared to planar aromatic groups (e.g., indole), emphasizing the need for optimized reaction conditions .

Structure-Activity Relationships: Electron-withdrawing groups (e.g., quinoxaline) enhance antimicrobial activity, while hydroxy-phenyl groups improve cytotoxicity .

Conformational Rigidity : Azetidine and pyrrolidine rings improve target selectivity in enzyme inhibitors, as seen in VAP-1 modulators .

Biologische Aktivität

3-(Azetidin-3-yloxy)-1-methylpyrrolidin-2-one, also referred to as 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one, is a heterocyclic compound notable for its unique structural features. The compound incorporates both an azetidine ring and a pyrrolidin-2-one moiety, which are believed to contribute to its biological activity. This article reviews the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 3-(Azetidin-3-yloxy)-1-methylpyrrolidin-2-one can be summarized as follows:

| Component | Description |

|---|---|

| Azetidine Ring | A four-membered nitrogen-containing heterocycle known for enzyme interaction. |

| Pyrrolidin-2-one | A five-membered lactam that participates in hydrogen bonding with biomolecules. |

The combination of these two structural elements suggests potential interactions with various enzymes and receptors, which may lead to altered biological functions or inhibition of enzymatic activity.

The biological activity of 3-(Azetidin-3-yloxy)-1-methylpyrrolidin-2-one is primarily attributed to:

- Enzyme Interaction : The azetidine ring may inhibit specific enzymes, thereby affecting metabolic pathways.

- Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways involved in various physiological processes.

The pyrrolidin-2-one component enhances the compound's ability to form hydrogen bonds, facilitating interactions with biological macromolecules.

Biological Activity and Therapeutic Applications

Research indicates that 3-(Azetidin-3-yloxy)-1-methylpyrrolidin-2-one exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anticancer Properties : Investigations into the compound's effects on cancer cell lines indicate possible cytotoxicity against specific tumors.

- Neurological Effects : The compound has been studied for its potential role in modulating neurotransmitter systems, which may have implications for cognitive enhancement and neuroprotection.

Case Studies

- Antimicrobial Efficacy : In a study assessing the antibacterial properties of various derivatives, 3-(Azetidin-3-yloxy)-1-methylpyrrolidin-2-one demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

- Cytotoxicity in Cancer Cells : Research involving human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.

Comparative Analysis

To better understand the uniqueness of 3-(Azetidin-3-yloxy)-1-methylpyrrolidin-2-one, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Azetidin-2-one | β-lactam antibiotic | Antibacterial |

| Pyrrolidin-2-one | Lactam | Used in pharmaceutical synthesis |

| 4-Acetylpyridine | Pyridine derivative | Neuroprotective effects |

The distinct combination of the azetidine and pyrrolidin-2-one rings in 3-(Azetidin-3-yloxy)-1-methylpyrrolidin-2-one imparts unique chemical and biological properties that differentiate it from similar compounds.

Future Research Directions

Further studies are warranted to elucidate the precise mechanisms through which 3-(Azetidin-3-yloxy)-1-methylpyrrolidin-2-one exerts its effects on cellular processes and molecular interactions. Potential areas of investigation include:

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.

- Mechanistic Studies : Understanding the molecular pathways influenced by the compound.

- Clinical Trials : Assessing safety and efficacy in human subjects for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.